molecular formula C15H11ClN2OS2 B6069371 (5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B6069371
M. Wt: 334.8 g/mol
InChI Key: DJCSEJZLACMXCG-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of a thiophene aldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common reagents used in the synthesis include thiophene-2-carbaldehyde, 3-chloro-4-methylaniline, and thiazolidin-4-one.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
  • (5Z)-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-9-4-5-10(7-12(9)16)17-15-18-14(19)13(21-15)8-11-3-2-6-20-11/h2-8H,1H3,(H,17,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCSEJZLACMXCG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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